

Introduction: Unveiling a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: *3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine*

Cat. No.: *B594522*

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In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular scaffolds is paramount. The 1,2,4-triazole ring system represents a "privileged structure," a recurring motif in numerous biologically active compounds due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[2][3] This guide focuses on a specific, highly functionalized derivative: **3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine**.

The incorporation of a bromine atom at the 3-position and a dimethylamino group at the 5-position transforms the simple triazole core into a versatile and reactive building block. The bromine atom serves as a synthetic handle for a multitude of cross-coupling reactions, allowing for the introduction of complex carbon and heteroatom substituents.[4] Concurrently, the dimethylamino group modulates the electronic properties and solubility of the molecule, influencing its interactions with biological targets. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, key applications, and essential safety protocols for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The data for **3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine** is summarized below.

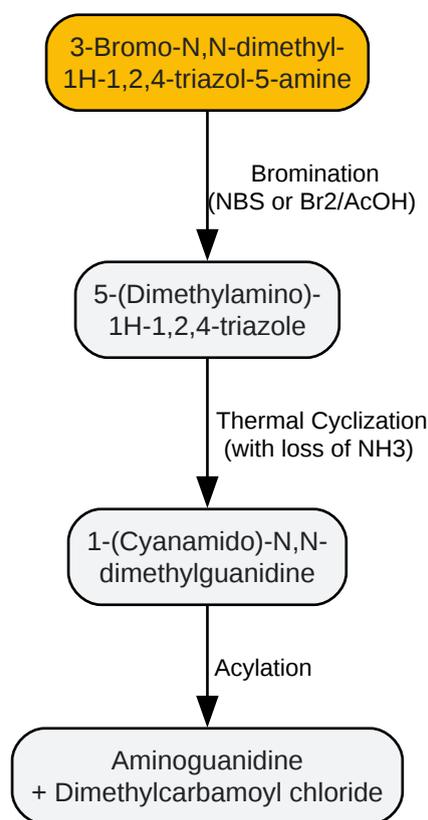
Property	Value	Source(s)
CAS Number	1243250-05-6	[1]
Molecular Formula	C ₄ H ₇ BrN ₄	Inferred
Molecular Weight	191.03 g/mol	Calculated
IUPAC Name	3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine	Inferred
Canonical SMILES	<chem>CN(C)C1=NNC(=N1)Br</chem>	[5]
InChI Key	GRMLAGQBKSCJLD-UHFFFAOYSA-N (for HCl salt)	[5]
Physical Form	Solid (predicted)	
Purity	Typically >95% from commercial suppliers	Inferred
Storage	Store at 4°C, protect from light	

PART 2: Synthesis Protocol & Mechanistic Insights

While direct literature on the synthesis of this exact molecule is sparse, a robust and logical pathway can be constructed from established principles of heterocyclic chemistry. The following protocol is a self-validating system designed for high yield and purity.

Proposed Retrosynthetic Pathway

The synthesis is designed as a multi-step process starting from readily available precursors. The core strategy involves the construction of the dimethylamino-substituted triazole ring, followed by a selective bromination step.



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Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-Dimethylguanidine

- Rationale: The first step is to create the core guanidine structure that will ultimately form part of the triazole ring. Reacting cyanamide with dimethylamine hydrochloride is a standard and efficient method for this transformation.
- Procedure:
 - To a stirred solution of dimethylamine hydrochloride (1.0 eq) in water, add a solution of cyanamide (1.1 eq) in water.
 - Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.
 - Cool the reaction to room temperature and adjust the pH to >12 with 50% NaOH solution.

- Extract the aqueous layer with dichloromethane (3x).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylguanidine.

Step 2: Formation of the 1,2,4-Triazole Ring

- Rationale: This key step involves the cyclization reaction. Reacting the synthesized guanidine with formic acid provides the final carbon atom needed to close the five-membered triazole ring.
- Procedure:
 - Add N,N-dimethylguanidine (1.0 eq) portion-wise to an excess of formic acid (5.0 eq) at 0°C.
 - After the addition is complete, slowly heat the mixture to reflux (approx. 100-110°C) and maintain for 12-18 hours.
 - Monitor the reaction for the disappearance of the starting material.
 - Cool the mixture and carefully pour it onto crushed ice.
 - Neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
 - The resulting precipitate, 5-(dimethylamino)-1H-1,2,4-triazole, is collected by filtration, washed with cold water, and dried.

Step 3: Selective Bromination

- Rationale: The final step is the regioselective bromination of the electron-rich triazole ring. N-Bromosuccinimide (NBS) is an excellent choice as it is a mild and selective brominating agent for such heterocycles, minimizing over-bromination and side reactions. The C3 position is electronically favored for electrophilic substitution.
- Procedure:
 - Dissolve 5-(dimethylamino)-1H-1,2,4-triazole (1.0 eq) in acetonitrile or chloroform.

- Cool the solution to 0°C in an ice bath.
- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, keeping the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford pure **3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine**.

PART 3: Spectroscopic Characterization

Structural confirmation is critical. While raw spectral data must be obtained experimentally, the expected ^1H and ^{13}C NMR chemical shifts can be accurately predicted based on the structure and established spectroscopic data for similar compounds.^[6]

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
^1H NMR	~ 12.0 - 14.0	broad singlet	NH	The acidic proton on the triazole ring is typically deshielded and often exchanges, leading to a broad signal.
^1H NMR	~ 3.10	singlet	$\text{N}(\text{CH}_3)_2$	The six equivalent protons of the two methyl groups on the amine will appear as a single, sharp peak.
^{13}C NMR	~ 160	singlet	$\text{C}5\text{-N}(\text{CH}_3)_2$	The carbon atom attached to three nitrogen atoms will be significantly downfield.
^{13}C NMR	~ 145	singlet	$\text{C}3\text{-Br}$	The carbon bearing the bromine atom is also shifted downfield due to the electronegativity of the halogen and adjacent nitrogens.

^{13}C NMR	~ 38	singlet	$\text{N}(\text{CH}_3)_2$	The carbon atoms of the methyl groups will appear in the typical aliphatic region.
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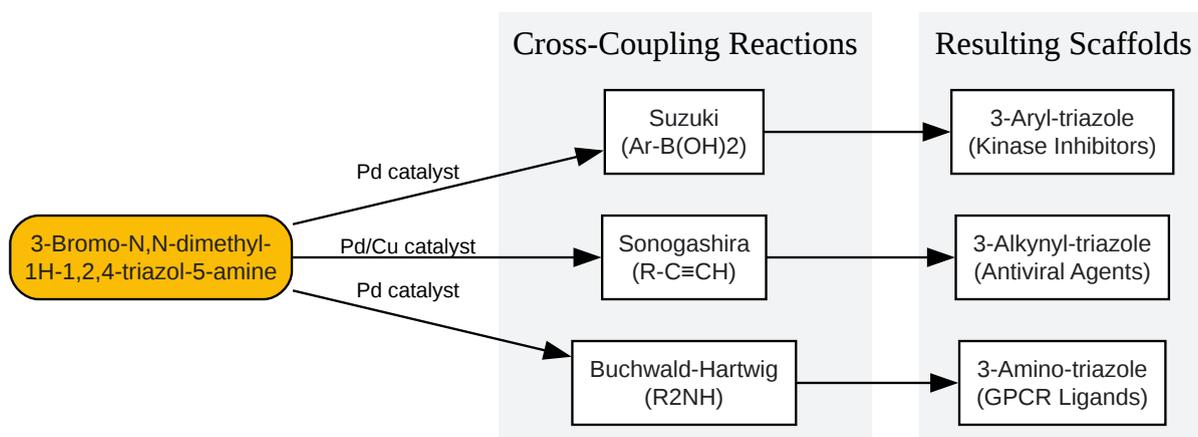
Mass Spectrometry (LC-MS): Analysis would show a characteristic isotopic pattern for the molecular ion $[\text{M}+\text{H}]^+$ due to the presence of one bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio).

PART 4: Applications in Research & Development

The utility of this compound stems from its dual functionality, making it a valuable intermediate in synthetic campaigns.

Intermediate for Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties, rapidly building molecular complexity.



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Caption: Synthetic utility in cross-coupling reactions.

Scaffold for Medicinal Chemistry

The 1,2,4-triazole core is a well-established pharmacophore. Derivatives have shown a wide range of biological activities.

- **Antifungal Activity:** Triazoles are famous for their antifungal properties, which arise from the inhibition of the enzyme lanosterol 14 α -demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
- **Anticancer Properties:** Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer potential.[7] Some analogs have shown activity against various cancer cell lines, with proposed mechanisms including the inhibition of tubulin polymerization.[3]
- **Antimicrobial and Other Activities:** The scaffold has been explored for a wide range of other therapeutic areas, including antimicrobial and antiviral applications.[2] The specific substitution pattern of **3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine** makes it an attractive starting point for library synthesis to explore these activities.

PART 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs provide a strong basis for establishing safe handling procedures.

Hazard Identification (based on analogs):

- **Acute Toxicity:** Harmful if swallowed (H302).[8]
- **Skin Irritation:** Causes skin irritation (H315).[8]
- **Eye Damage:** Causes serious eye damage/irritation (H318/H319).[8]
- **Respiratory Irritation:** May cause respiratory irritation (H335).[8]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]
 - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage:

- Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
- Based on analog data, storage at 4°C and protection from light is recommended to ensure long-term stability.

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